5-(Isoquinolin-3-yl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-isoquinolin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-13-6-5-11(15-13)12-7-9-3-1-2-4-10(9)8-14-12/h1-4,7-8,11H,5-6H2,(H,15,16) |
InChI Key |
XNCJJVCYBHBYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(Isoquinolin-3-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the catalyst-free synthesis of substituted isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols .
Chemical Reactions Analysis
5-(Isoquinolin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the isoquinoline or pyrrolidin-2-one rings. Common reagents used in these reactions include oxidizing agents like (diacetoxyiodo)benzene (PIDA) and reducing agents such as sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Isoquinolin-3-yl)pyrrolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Isoquinolin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These processes contribute to the compound’s biological activities and its utility in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs of pyrrolidin-2-one derivatives and their substituent effects:
Key Observations :
- Isoquinoline vs. Quinoxaline: Quinoxaline () shares bicyclic aromaticity with isoquinoline but differs in nitrogen positioning, which may alter π-π stacking and target binding.
- Pyridine vs. Isoquinoline: The pyridinyl derivative () lacks the fused benzene ring of isoquinoline, reducing lipophilicity. This could impact blood-brain barrier penetration or receptor affinity .
Q & A
Basic: What are the recommended storage conditions and safety protocols for handling 5-(Isoquinolin-3-yl)pyrrolidin-2-one in laboratory settings?
Answer:
- Storage: Keep the compound in a tightly sealed container, stored in a dry, well-ventilated area at room temperature (RT). Avoid exposure to moisture and incompatible substances (e.g., strong oxidizing agents). Opened containers must be resealed carefully to prevent leakage .
- Safety Measures: Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. In case of inhalation, move the individual to fresh air; for skin contact, wash thoroughly with soap and water. Consult a physician immediately for persistent irritation or ingestion .
Basic: What synthetic routes are commonly employed for the preparation of 5-(Isoquinolin-3-yl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield?
Answer:
- Key Routes: Cyclization reactions involving hydroxylamine derivatives (e.g., from pyrrole precursors) or multi-step synthesis via carbamoylcyanopyrroles are frequently used . For example, hydroxylamine-mediated reactions in methanol under basic conditions (e.g., NaOH) can yield isoxazole intermediates, which are further functionalized .
- Optimization: Adjust solvent polarity (e.g., methanol vs. ethanol), reaction temperature (25–60°C), and stoichiometric ratios of reagents. Purification via silica gel chromatography ensures >98% purity .
Advanced: How can researchers address challenges in regioselectivity during the synthesis of 5-(Isoquinolin-3-yl)pyrrolidin-2-one derivatives?
Answer:
- Regioselective Strategies: Use directing groups (e.g., trityl or benzoyl protecting groups) to control the position of functionalization. For example, (S)-configured intermediates can guide stereoselective cyclization .
- Analytical Validation: Employ LC-MS and ¹H/¹³C NMR to confirm regiochemistry. For isomers, differential scanning calorimetry (DSC) or X-ray crystallography may resolve structural ambiguities .
Advanced: What analytical techniques are critical for characterizing the structural integrity and purity of 5-(Isoquinolin-3-yl)pyrrolidin-2-one?
Answer:
- Primary Methods:
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and comparison to reference standards .
Advanced: How can computational methods be integrated with experimental data to predict the bioactivity of 5-(Isoquinolin-3-yl)pyrrolidin-2-one derivatives?
Answer:
- In Silico Approaches:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., viral proteases or kinases) .
- QSAR Modeling: Train models on bioactivity datasets (e.g., IC₅₀ values) to predict antiviral or enzyme-inhibitory potency .
- Experimental Validation: Pair computational predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) to refine structure-activity relationships (SAR) .
Advanced: How should researchers resolve contradictions in biological activity data for 5-(Isoquinolin-3-yl)pyrrolidin-2-one analogs?
Answer:
- Root Cause Analysis: Investigate batch-to-batch purity variations (via COA/SDS) or solvent effects (e.g., DMSO vs. aqueous buffers) on bioactivity .
- Statistical Methods: Apply multivariate analysis (e.g., PCA) to identify confounding variables. Replicate studies under standardized conditions (e.g., fixed cell lines, consistent assay protocols) .
Basic: What are the best practices for evaluating the stability of 5-(Isoquinolin-3-yl)pyrrolidin-2-one under varying pH and temperature conditions?
Answer:
- Stability Studies:
Advanced: What strategies can mitigate byproduct formation during the synthesis of 5-(Isoquinolin-3-yl)pyrrolidin-2-one?
Answer:
- Preventive Measures: Optimize reaction stoichiometry (e.g., 1.2 equivalents of hydroxylamine to minimize unreacted intermediates) and employ inert atmospheres (N₂/Ar) to avoid oxidation .
- Byproduct Identification: Use HR-MS and 2D NMR (e.g., HSQC, HMBC) to characterize side products. Adjust purification protocols (e.g., gradient elution in chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
